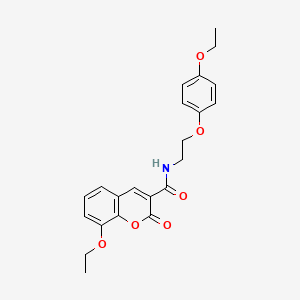

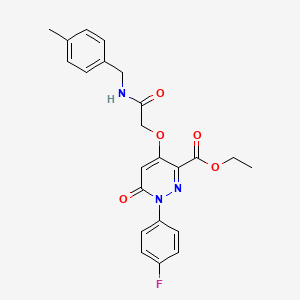

![molecular formula C19H15N3O3 B2663688 N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2309606-25-3](/img/structure/B2663688.png)

N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another synthesis strategy for similar compounds is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in the context of their application for the detection of carcinogenic lead . The compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of benzodioxole derivatives have revealed their potential as anticancer agents. Some compounds containing the benzodioxole moiety were tested against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. While not all derivatives exhibited strong activity, further exploration of structure-activity relationships could lead to promising candidates for cancer therapy .

Aporphine Alkaloid Synthesis

The benzo[d][1,3]dioxole structure serves as a key feature in the total synthesis of aporphine alkaloids. Notably, the first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine was achieved using this framework. The synthetic strategy involved Pd-catalyzed arylation to establish the aporphine core, followed by Noyori asymmetric hydrogenation and diastereoselective resolution. Additionally, this methodology was extended to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines, demonstrating its versatility .

Novel Pyrazole Derivatives

Benzo[d][1,3]dioxole gathered pyrazole derivatives have been synthesized by reacting chalcones with phenyl hydrazine. These compounds exhibit interesting structural features and may find applications in medicinal chemistry or materials science. Further investigations into their biological activities and potential pharmacological properties are warranted .

properties

IUPAC Name |

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(14-3-4-17-18(7-14)25-12-24-17)22-9-13-6-16(11-21-8-13)15-2-1-5-20-10-15/h1-8,10-11H,9,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGZBTFYFWKFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

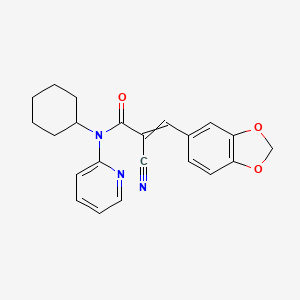

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2663611.png)

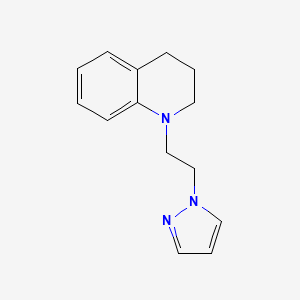

![N-(2,5-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2663613.png)

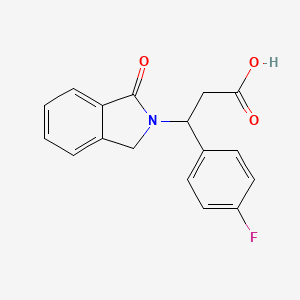

![[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2663617.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2663620.png)

![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)

![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)